molecular formula C16H25N3O4 B398372 2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B398372
M. Wt: 323.39g/mol
InChI Key: LGKXWAJKQOHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a chemical compound with a complex structure that includes a nitro group, a phenoxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves multiple steps. One common method starts with the nitration of 4-(1,1,3,3-tetramethylbutyl)phenol to introduce the nitro group. This is followed by the reaction with ethyl bromoacetate to form the phenoxyacetate intermediate. Finally, the hydrazide group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and hydrazide groups can interact with proteins and enzymes. These interactions can lead to the modulation of biological pathways, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanol
  • 4-(1,1,3,3-tetramethylbutyl)phenol
  • 2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Uniqueness

2-[2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its combination of a nitro group, a bulky tetramethylbutyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39g/mol

IUPAC Name

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)10-16(4,5)11-6-7-13(12(8-11)19(21)22)23-9-14(20)18-17/h6-8H,9-10,17H2,1-5H3,(H,18,20)

InChI Key

LGKXWAJKQOHDAF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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